An In-depth Technical Guide to Glycerol 1,3-Diheptanoate: Structure, Properties, and Applications in Pharmaceutical Development
An In-depth Technical Guide to Glycerol 1,3-Diheptanoate: Structure, Properties, and Applications in Pharmaceutical Development
Introduction
Glycerol 1,3-diheptanoate, a diglyceride ester of glycerol and heptanoic acid, is a molecule of increasing interest within the pharmaceutical sciences. Its unique chemical structure and physical properties position it as a versatile excipient with potential applications in various drug delivery systems. This guide provides a comprehensive technical overview of glycerol 1,3-diheptanoate, intended for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, summarize its physicochemical properties, explore synthetic methodologies, detail analytical techniques for its characterization, and discuss its current and potential roles in pharmaceutical formulations.
Chemical Structure and Identification
Glycerol 1,3-diheptanoate consists of a central glycerol backbone esterified with two heptanoic acid molecules at the C-1 and C-3 positions, leaving a free hydroxyl group at the C-2 position. This specific arrangement confers an amphiphilic character to the molecule, influencing its behavior in both aqueous and lipid environments.
The fundamental chemical identifiers for glycerol 1,3-diheptanoate are crucial for its unambiguous identification in research and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | (3-heptanoyloxy-2-hydroxypropyl) heptanoate | [PubChem][1] |
| Synonyms | 1,3-Diheptanoin, Glyceryl 1,3-diheptanoate, 2-Hydroxypropane-1,3-diyl diheptanoate | [Pharmaffiliates][2], [SynZeal][3] |
| CAS Number | 34331-79-8 | [PubChem][1] |
| Molecular Formula | C₁₇H₃₂O₅ | [PubChem][1] |
| Molecular Weight | 316.44 g/mol | [Pharmaffiliates][2] |
| InChI Key | FKRATGFVNWQUAC-UHFFFAOYSA-N | [PubChem][1] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; rankdir=LR;// Glycerol Backbone C1 [label="CH₂-O-", pos="0,1!"]; C2 [label="CH-OH", pos="1.5,0!"]; C3 [label="CH₂-O-", pos="0,-1!"];
// Heptanoyl Groups CO1 [label="C=O", pos="0.8,1.5!"]; Chain1 [label="(CH₂)₅-CH₃", pos="1.8,2!"]; CO3 [label="C=O", pos="0.8,-1.5!"]; Chain3 [label="(CH₂)₅-CH₃", pos="1.8,-2!"];
// Bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C1 -- CO1 [style=invis]; C3 -- CO3 [style=invis]; CO1 -- Chain1 [style=invis]; CO3 -- Chain3 [style=invis];
// Invisible nodes for positioning inv1 [label="", pos="0.4,1.25!", style=invis]; inv2 [label="", pos="0.4,-1.25!", style=invis]; inv3 [label="", pos="1.3,1.75!", style=invis]; inv4 [label="", pos="1.3,-1.75!", style=invis];
// Edges to represent bonds edge [dir=none]; C1 -- inv1; inv1 -- CO1; CO1 -- inv3; inv3 -- Chain1; C3 -- inv2; inv2 -- CO3; CO3 -- inv4; inv4 -- Chain3; }
Figure 1: 2D Chemical Structure of Glycerol 1,3-Diheptanoate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 316.44 g/mol | [Pharmaffiliates][2] |
| XLogP3 | 4.3 | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 5 | [PubChem][1] |
| Rotatable Bond Count | 16 | [PubChem][1] |
| Exact Mass | 316.224974 g/mol | [PubChem][1] |
| Monoisotopic Mass | 316.224974 g/mol | [PubChem][1] |
| Topological Polar Surface Area | 72.8 Ų | [PubChem][1] |
| Heavy Atom Count | 22 | [PubChem][1] |
| Complexity | 263 | [PubChem][1] |
| Solubility | Soluble in organic solvents such as ethanol, chloroform, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[4] | [Cayman Chemical][4] |
Note: Many of the listed physical properties are computed values from PubChem and should be considered as estimates. Experimental verification is recommended for critical applications.
Synthesis of Glycerol 1,3-Diheptanoate
The synthesis of 1,3-diglycerides like glycerol 1,3-diheptanoate can be achieved through both chemical and enzymatic routes. The choice of method depends on factors such as desired purity, yield, and scalability.
Enzymatic Synthesis
Enzymatic synthesis is often preferred due to its high regioselectivity, milder reaction conditions, and reduced byproduct formation. Lipases are commonly employed for the esterification of glycerol with heptanoic acid.
Figure 2: General workflow for the enzymatic synthesis of glycerol 1,3-diheptanoate.
Detailed Protocol: Lipase-Catalyzed Esterification
-
Reactant Preparation: In a round-bottom flask, combine glycerol and heptanoic acid. A molar ratio of 1:2 (glycerol:heptanoic acid) is typically used to favor the formation of the diglyceride.
-
Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.
-
Solvent (Optional): While the reaction can be performed solvent-free, an organic solvent like hexane can be used to reduce viscosity and improve mass transfer.[5]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for example, 50-60°C, with constant stirring for a period of 24-48 hours. A vacuum may be applied to remove water, a byproduct of the esterification, which drives the reaction towards product formation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: After the reaction is complete, the immobilized enzyme can be easily removed by filtration and can often be reused.
-
Purification: The crude product is then purified to isolate the glycerol 1,3-diheptanoate. This is commonly achieved by column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
Chemical Synthesis
Chemical synthesis methods often involve the use of protecting groups to achieve the desired regioselectivity.
Figure 3: General workflow for the chemical synthesis of glycerol 1,3-diheptanoate.
Detailed Protocol: Chemical Synthesis via Acylation
-
Protection of Glycerol: The hydroxyl group at the C-2 position of glycerol is selectively protected. This can be achieved using various protecting groups, such as a benzyl group.
-
Esterification: The protected glycerol is then reacted with two equivalents of heptanoyl chloride in the presence of a base, such as pyridine, to facilitate the esterification at the C-1 and C-3 positions. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature.
-
Work-up: After the reaction is complete, the mixture is washed with dilute acid and brine to remove the base and any unreacted starting materials. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Deprotection: The protecting group at the C-2 position is then removed. For example, a benzyl group can be removed by catalytic hydrogenation.
-
Purification: The final product, glycerol 1,3-diheptanoate, is purified by column chromatography on silica gel.
Analytical Characterization
Accurate and reliable analytical methods are essential for the characterization and quality control of glycerol 1,3-diheptanoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with an Evaporative Light Scattering Detector (ELSD), is a powerful method for the analysis of lipids that lack a strong UV chromophore.
Detailed Protocol: HPLC-ELSD Analysis
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and an ELSD.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is often employed to separate mono-, di-, and triglycerides. A common mobile phase system consists of:
-
Solvent A: Acetonitrile/Water (e.g., 90:10 v/v)
-
Solvent B: Isopropanol/Hexane (e.g., 80:20 v/v)
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more non-polar compounds.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.
-
ELSD Settings: The nebulizer and evaporator temperatures of the ELSD should be optimized for the specific mobile phase and flow rate used.
-
Sample Preparation: Samples are accurately weighed and dissolved in a suitable solvent, such as a mixture of hexane and isopropanol. The solution is then filtered through a 0.45 µm filter before injection.
-
Quantification: Quantification is typically performed using an external standard curve prepared with a certified reference standard of glycerol 1,3-diheptanoate.
Gas Chromatography (GC)
GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another widely used technique for the analysis of glycerides. Derivatization is often required to increase the volatility of the analytes.
Detailed Protocol: GC-FID/MS Analysis
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, an FID or MS detector, and an autosampler.
-
Column: A capillary column suitable for high-temperature analysis of lipids, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set high, for example, 280°C and 300°C, respectively.
-
Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 350°C), and hold for a period to ensure all components are eluted.
-
Sample Preparation and Derivatization: A known amount of the sample is dissolved in a suitable solvent. For GC analysis, the free hydroxyl group of glycerol 1,3-diheptanoate is often derivatized, for example, by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility.
-
Quantification: Quantification is performed using an internal standard and a calibration curve generated from a reference standard of glycerol 1,3-diheptanoate.
Applications in Drug Development
Glycerol esters, including diglycerides like glycerol 1,3-diheptanoate, are valuable excipients in pharmaceutical formulations, primarily for their ability to enhance the solubility and bioavailability of poorly water-soluble drugs.[6] Their amphiphilic nature allows them to act as emulsifiers and absorption enhancers.
Oral Drug Delivery
In oral formulations, diglycerides can be a key component of lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS). These systems form fine oil-in-water emulsions or microemulsions upon gentle agitation in the aqueous environment of the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs.[7] The presence of mono- and diglycerides can enhance the solvent capacity of lipid formulations for certain drugs.[7]
Topical and Transdermal Drug Delivery
Glycerol and its esters are widely used in topical and transdermal formulations due to their emollient, humectant, and penetration-enhancing properties.[8] Glycerol 1,3-diheptanoate, with its intermediate lipophilicity, has the potential to act as a carrier and penetration enhancer for the delivery of active pharmaceutical ingredients (APIs) through the skin. It can be incorporated into creams, lotions, and ointments to improve drug solubility in the vehicle and facilitate its partitioning into the stratum corneum.
Parenteral Drug Delivery
For parenteral administration, lipid emulsions are often used as carriers for lipophilic drugs. While triglycerides are the primary component of these emulsions, diglycerides can be included as emulsifying agents to stabilize the formulation. The biocompatibility and metabolic pathways of glycerol esters make them suitable for intravenous administration.
Safety and Handling
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area to avoid inhalation of any aerosols or mists.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.
Conclusion
Glycerol 1,3-diheptanoate is a well-defined chemical entity with promising applications in pharmaceutical development. Its amphiphilic nature, arising from the two heptanoyl chains and the free hydroxyl group on the glycerol backbone, makes it a valuable excipient for enhancing the solubility and delivery of challenging drug molecules. The availability of established enzymatic and chemical synthesis routes, coupled with robust analytical methods for its characterization, facilitates its investigation and implementation in formulation development. As the pharmaceutical industry continues to seek innovative solutions for drug delivery, the unique properties of glycerol 1,3-diheptanoate warrant further exploration for its potential to improve the efficacy and patient compliance of a wide range of therapeutic agents.
References
-
SynZeal. Glycerol 1,3-Diheptanoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19753427, Glycerol 1,3-diheptanoate. [Link]
-
NextSDS. Glycerol 1,3-diheptanoate — Chemical Substance Information. [Link]
-
Janssens, P., et al. (2020). Towards simplified oral lipid-based drug delivery using mono-/di-glycerides as single component excipients. European Journal of Pharmaceutical Sciences, 155, 105548. [Link]
-
Pharmaffiliates. Glycerol 1,3-diheptanoate. [Link]
-
Toronto Research Chemicals. Glycerol, 1,3-Diheptanoate. [Link]
-
Patsnap. Glycerol as a Carrier in Targeted Drug Delivery Systems. [Link]
-
Emerson. Material Safety Data Sheet: Glycerol. [Link]
-
European Pharmaceutical Review. Using fatty acids in oral formulations to improve drug delivery. [Link]
-
Frontiers in Bioengineering and Biotechnology. Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients. [Link]
-
SciSpace. Lipase-Catalyzed Synthesis of Diacylglycerol and Monoacylglycerol from Unsaturated Fatty Acid in Organic Solvent System. [Link]
-
Edvotek. Glycerol - Safety Data Sheet. [Link]
-
Xu, X., et al. (2000). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1,3-Diacylglycerides. Journal of the American Oil Chemists' Society, 77(11), 1133-1138. [Link]
-
Nicholson, R. A., & Marangoni, A. G. (2021). Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats. Food Chemistry, 340, 127931. [Link]
-
Gattefossé. Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. [Link]
-
U.S. Food and Drug Administration. DOJOLVI (triheptanoin) Prescribing Information. [Link]
-
Lee, S. K., et al. (2021). The Pharmacokinetics of Triheptanoin and Its Metabolites in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders. Clinical Pharmacology in Drug Development, 10(11), 1354-1364. [Link]
-
Keam, S. J. (2020). Triheptanoin: First Approval. Drugs, 80(13), 1357-1362. [Link]
-
Wikipedia. Triheptanoin. [Link]
-
Dojolvi. DOJOLVI® (triheptanoin) for LC-FAOD. [Link]
-
Gillingham, M. B., et al. (2021). Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders. Frontiers in Genetics, 11, 611989. [Link]
-
Mainardes, R. M., & Silva, L. P. (2009). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. Journal of Chromatographic Science, 47(9), 785-790. [Link]
-
Gattefossé. Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. [Link]
-
ONdrugDelivery. Oral Drug Delivery & Advanced Excipients. [Link]
-
Al-Lahham, S. H., et al. (2023). An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID). Methods and Protocols, 6(5), 90. [Link]
-
International Journal of Creative Research Thoughts. Development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation. [Link]
-
Doncel, G. F., et al. (2012). Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. Journal of Pharmaceutical and Biomedical Analysis, 66, 271-278. [Link]
-
DrugBank Online. TRIHEPTANOIN ULTRAPURE. [Link]
Sources
- 1. Glycerol 1,3-diheptanoate | C17H32O5 | CID 19753427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. Glycerol 1,3-Diheptanoate | 34331-79-8 | SynZeal [synzeal.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scispace.com [scispace.com]
- 6. specialchem.com [specialchem.com]
- 7. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and properties of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 10. Triheptanoin: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
